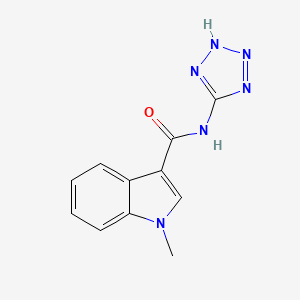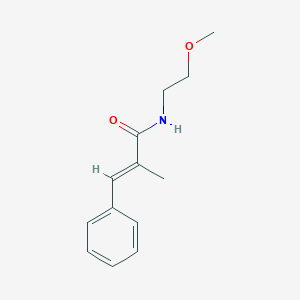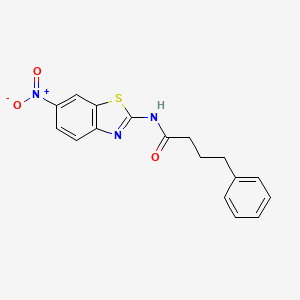![molecular formula C17H20N4O B11013596 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B11013596.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a complex organic compound that features both benzimidazole and pyrrole moieties Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial production methods for such compounds usually involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to make the process more sustainable .
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyrrole ring can also participate in binding interactions, enhancing the compound’s overall activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can be compared to other compounds with similar structures, such as:
- N-(1H-benzimidazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(4-bromo-3-methylphenoxy)acetamide
These compounds share the benzimidazole core but differ in the substituents attached to the acetamide group. The unique combination of the benzimidazole and pyrrole rings in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O/c1-12-7-8-13(2)21(12)11-17(22)18-10-9-16-19-14-5-3-4-6-15(14)20-16/h3-8H,9-11H2,1-2H3,(H,18,22)(H,19,20) |
InChI Key |
IQHUKKPNYZZBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B11013518.png)
![methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11013530.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B11013535.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013536.png)

![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11013551.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)acetamide](/img/structure/B11013562.png)
![trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11013564.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013571.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(pyrimidin-2-ylamino)hexanamide](/img/structure/B11013580.png)
![trans-4-[({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11013581.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11013589.png)

